molecular formula C20H31N3O5 B14453502 Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- CAS No. 75902-75-9

Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl-

Cat. No.: B14453502
CAS No.: 75902-75-9
M. Wt: 393.5 g/mol
InChI Key: VVYUESWTYUBSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core substituted with dimethoxy and dipropylaminoethoxy groups, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common route includes the formylation of dihydroapiol derivatives, followed by oxidative rearrangement to introduce the benzofuran core . The reaction conditions often involve the use of reagents such as SnCl4 in dry CH2Cl2 at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.

    Substitution: The methoxy and dipropylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced benzofuran compounds, and substituted analogs with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives and its potential biological activities make it a valuable compound for research.

Properties

CAS No.

75902-75-9

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

1-[6-[2-(dipropylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C20H31N3O5/c1-6-9-23(10-7-2)11-13-28-18-15(22-20(24)21-3)16(25-4)14-8-12-27-17(14)19(18)26-5/h8,12H,6-7,9-11,13H2,1-5H3,(H2,21,22,24)

InChI Key

VVYUESWTYUBSFB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.